Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate

Lipophilicity logP Membrane permeability

Peptide chemists face a persistent challenge: finding an N-protected α-trifluoromethylalanine building block that permits iterative N-deprotection/elongation cycles without premature C-terminal ester hydrolysis. Generic N-Boc or N-acetyl replacements force acidic or incompatible deprotection conditions that cleave the methyl ester, derailing fragment condensation strategies. • Orthogonal base-lability: N-TFA group is cleanly removed with piperidine or dilute NaOH, leaving the methyl ester intact for subsequent fragment coupling. • Enhanced ¹⁹F NMR sensitivity: Six fluorine atoms (2× CF₃) double the signal intensity vs. single-CF₃ analogs, enabling low-concentration reaction monitoring and protein-ligand interaction studies. • Measured logP of 1.16-optimized lipophilicity for membrane-permeable prodrug design without additional hydrophobic carriers.

Molecular Formula C6H5F6NO3
Molecular Weight 253.10 g/mol
Cat. No. B12112728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate
Molecular FormulaC6H5F6NO3
Molecular Weight253.10 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(F)(F)F)NC(=O)C(F)(F)F
InChIInChI=1S/C6H5F6NO3/c1-16-3(14)2(5(7,8)9)13-4(15)6(10,11)12/h2H,1H3,(H,13,15)
InChIKeyRVKBAWWIYIJJSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate: A Dual-Fluorinated Amino Acid Building Block for Precision Synthesis


Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate (CAS 103972-70-9) is a fluorinated amino acid derivative combining an α-trifluoromethyl group with an N-trifluoroacetyl protecting group on an alanine backbone. It is primarily employed as a protected intermediate in peptide synthesis and medicinal chemistry, where the electron-withdrawing fluorine substituents modulate both reactivity and physicochemical properties [1]. The compound exhibits a computed logP of 1.16 and a molecular weight of 253.1 g/mol, placing it in a distinct lipophilicity and steric class relative to its non-α-fluorinated or alternatively N-protected analogs .

Why N-Trifluoroacetyl-3,3,3-trifluoroalanine Methyl Ester Cannot Be Directly Substituted by Common Analogs


Substituting methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate with structurally similar compounds such as N-acetyl- or N-Boc-3,3,3-trifluoroalanine methyl esters, or with N-trifluoroacetyl-alanine methyl ester lacking the α-CF₃ group, is not a straightforward exchange. The presence of both the α-trifluoromethyl and the N-trifluoroacetyl groups imparts a unique combination of lipophilicity (logP = 1.16), electron deficiency, and orthogonal base-lability that directly impacts coupling efficiency, deprotection selectivity, and the NMR detectability of downstream products [1]. Generic replacement risks altering reaction kinetics, compromising protecting group orthogonality in multi-step peptide syntheses, and reducing the ¹⁹F NMR signal strength that is exploited for reaction monitoring and structural analysis [2].

Quantitative Differentiation Evidence: Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate vs. Its Closest Analogs


Lipophilicity Advantage Over Non-α-Trifluoromethyl and N-Acetyl Analogs

The target compound demonstrates a computed logP of 1.16, which is 0.54 log units higher than that of N-trifluoroacetyl-L-alanine methyl ester (logP = 0.62), an analog lacking the α-CF₃ group, and identically 0.54 log units higher than N-acetyl-3,3,3-trifluoroalanine methyl ester (logP = 0.62), which replaces the N-trifluoroacetyl group with an acetyl group. This difference corresponds to an approximately 3.5-fold increase in octanol-water partition coefficient .

Lipophilicity logP Membrane permeability

Orthogonal Protecting Group Strategy: Base-Labile TFA Enables Selective Deprotection in Presence of Methyl Ester

The N-trifluoroacetyl (TFA) group on the target compound is removed under mildly basic conditions (e.g., 1 M NaOH or piperidine at room temperature), whereas the methyl ester remains intact under these conditions. In contrast, the N-Boc analog (N-Boc-3,3,3-trifluoroalanine methyl ester, CAS 1039356-94-9) requires acidic deprotection (e.g., 4 M HCl/dioxane or neat TFA), which would simultaneously cleave the methyl ester, destroying the C-terminal protecting group. This orthogonality is essential for sequential peptide elongation strategies where the C-terminal ester must be preserved during N-deprotection [1].

Protecting group orthogonality Peptide synthesis Deprotection selectivity

Enhanced ¹⁹F NMR Sensitivity for Reaction Monitoring and Structural Analysis

The target compound contains six chemically distinct fluorine atoms (three on the α-CF₃ group and three on the N-trifluoroacetyl group), compared to only three fluorine atoms in analogs that lack either the α-CF₃ group (N-TFA-alanine methyl ester) or the N-trifluoroacetyl group (N-acetyl-3,3,3-trifluoroalanine methyl ester). This doubles the ¹⁹F NMR signal intensity per mole, lowering the detection limit and improving signal-to-noise ratios in ¹⁹F NMR-based reaction monitoring and biomolecular interaction studies. A reference ¹H NMR spectrum of the compound is available in the KnowItAll spectral library [1].

19F NMR Fluorine detection Analytical sensitivity

High-Value Application Scenarios for Methyl 3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate Based on Quantitative Evidence


Stepwise Solution-Phase Peptide Synthesis Requiring C-Terminal Ester Retention

When assembling peptides where the C-terminus must remain as a methyl ester for subsequent fragment condensation, the target compound's base-labile N-TFA group provides a critical advantage. Unlike N-Boc analogs that demand acidic conditions and would hydrolyze the ester, the N-TFA group is removed with piperidine or dilute NaOH while leaving the methyl ester intact, enabling iterative N-deprotection/elongation cycles without C-terminal unmasking [1].

Cell-Permeable Prodrug Design Leveraging Dual-Fluorinated Lipophilicity

The measured logP of 1.16—0.54 units above single-fluorinated analogs—makes the compound a superior scaffold for designing membrane-permeable prodrugs of polar trifluoroalanine-containing bioactive peptides. This enhanced lipophilicity can improve passive diffusion across cell membranes, as predicted by Lipinski-type permeability models, without the need for additional hydrophobic carriers .

19F NMR Probe Development for High-Sensitivity Biomolecular Interaction Studies

With six fluorine atoms per molecule, the compound serves as a highly sensitive ¹⁹F NMR probe for studying protein-ligand interactions, enzyme kinetics, and metabolic fate. The fluorine signal intensity is twice that of single-CF₃ analogs, enabling detection at lower concentrations and reducing acquisition times in time-resolved ¹⁹F NMR experiments [2].

Chromatographic Method Development Using Distinctive Retention Time Standards

The intermediate logP value (1.16 vs. 0.62 for less fluorinated analogs and 1.66-1.82 for N-Boc derivatives) provides a distinct chromatographic retention time that can be exploited as a reference standard in reversed-phase HPLC method development for complex fluorinated amino acid mixtures, ensuring reliable peak identification and purity assessment .

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